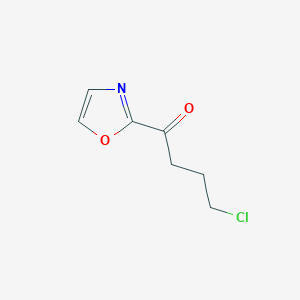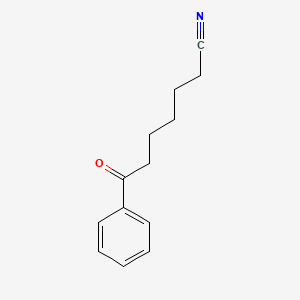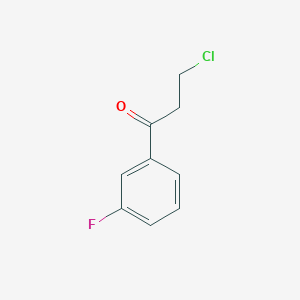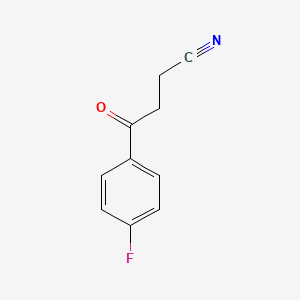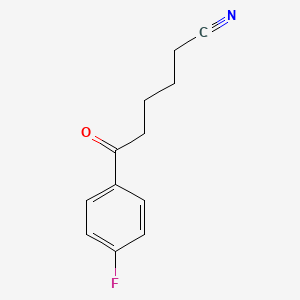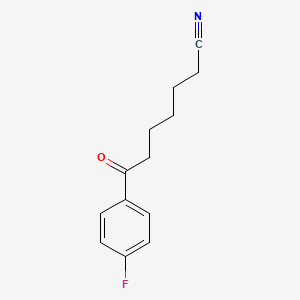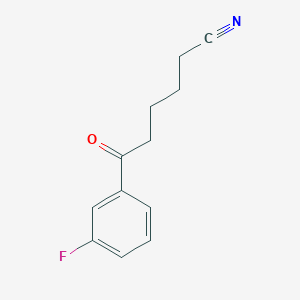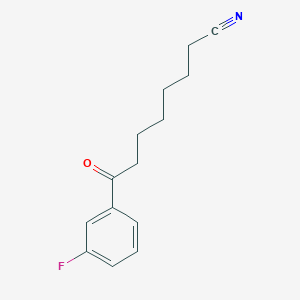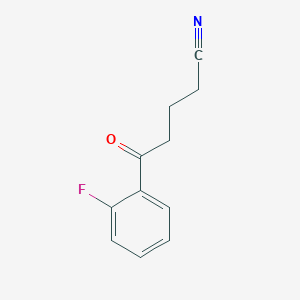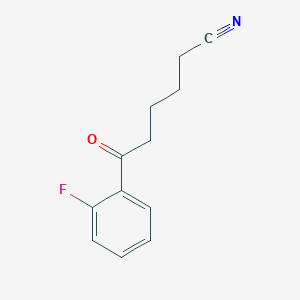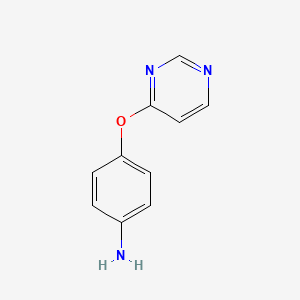
4-(Pyrimidin-4-yloxy)aniline
概要
説明
4-(Pyrimidin-4-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O . It is also known by other names such as 4-(4-aminophenoxy)pyrimidine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in various studies . For instance, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed, synthesized, and evaluated for their antitumor activity against the A549, Hela, and MCF-7 cell lines . Another study designed and synthesized a series of novel pyrimidin-4-amine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.20 g/mol, a XLogP3-AA value of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 187.074561919 g/mol, a monoisotopic mass of 187.074561919 g/mol, a topological polar surface area of 61 Ų, a heavy atom count of 14, and a complexity of 169 .
科学的研究の応用
Microwave-Based Synthesis and Chemical Applications
- Microwave-based Synthesis : The compound 4-(Pyrimidin-4-yloxy)aniline is utilized in the microwave-based synthesis of thienopyrimidine bioisosteres, a process involving chlorination and nucleophilic displacement. This method is notable for its efficiency, requiring only 2 hours for the complete synthesis (Phoujdar et al., 2008).
Docking and Quantitative Structure–Activity Relationship Studies
- Molecular Docking Studies : In the field of molecular design, this compound derivatives have been docked with c-Met kinase to study their orientations and inhibitory activities. These studies are critical in understanding the molecular features contributing to high inhibitory activity and for predicting biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Evaluation for Biological Activities
- Biological Activity in Kinase Inhibition : Derivatives of this compound have been shown to inhibit cancer-related protein kinases and exhibit antiproliferative activity against various cancer cell lines. The structural features of these compounds are critical for their protein kinase inhibitory activity (Determann et al., 2012).
Synthesis and Insecticidal Activity
- Insecticidal Applications : Novel 4-arylamino pyrimidine derivatives, synthesized from this compound, have shown significant insecticidal activity against certain pest species. This suggests potential applications in agricultural pest control (Wu et al., 2019).
Electroluminescent Properties in Material Science
- Electroluminescent Materials : Compounds derived from this compound have been studied for their electroluminescent properties, indicating potential uses in the development of organic light-emitting diodes (OLEDs) and related technologies (Jin et al., 2020).
Anti-inflammatory Activity in Medicinal Research
- Anti-inflammatory Potential : Synthesized derivatives of 4-(Phenylamino)pyrimidin-2-ol, including those derived from this compound, have shown promising results in in-vivo and in-vitro anti-inflammatory activity. This opens avenues for developing new anti-inflammatory drugs (Munde et al., 2022).
作用機序
Target of Action
4-(Pyrimidin-4-yloxy)aniline is a chemical compound that has gained considerable attention among researchers in recent years They have shown promising results as inhibitors of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
, which play a crucial role in various cellular signaling processes. Therefore, it can be inferred that this compound may affect these signaling pathways, leading to downstream effects such as the regulation of cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
2 g/mol , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, some compounds in this group have demonstrated excellent fungicidal activity . Therefore, it can be inferred that this compound may also exhibit significant biological activity, potentially leading to effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
4-(Pyrimidin-4-yloxy)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of these enzymes, which in turn affects downstream signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound exhibits significant anticancer activity without causing severe toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to influence metabolic flux and metabolite levels, particularly in the context of nucleotide metabolism. This compound can affect the synthesis and degradation of nucleotides, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function .
特性
IUPAC Name |
4-pyrimidin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMQFHNZMUTILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629106 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417724-74-4 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

